Procion Yellow H-E 4R
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Overview
Description
Procion Yellow H-E 4R is a multifunctional dye widely used in various scientific and industrial applications. It is known for its vibrant yellow color and is primarily utilized in biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Additionally, it finds applications in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Procion Yellow H-E 4R is carried out in large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH. The raw materials are mixed in specific proportions, and the reaction is monitored to ensure consistent quality. After the reaction, the product is purified through filtration, crystallization, and drying processes to obtain the final dye product.
Chemical Reactions Analysis
Types of Reactions
Procion Yellow H-E 4R undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure, affecting its color properties.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the dye.
Scientific Research Applications
Procion Yellow H-E 4R is extensively used in scientific research due to its versatility and effectiveness. Some of its applications include:
Chemistry: Used as a fluorescent dye to study chemical reactions and molecular interactions.
Biology: Helps in staining cells and tissues for microscopic analysis, tracking biomolecules, and evaluating cell functions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various biological processes.
Mechanism of Action
The mechanism of action of Procion Yellow H-E 4R involves its interaction with specific molecular targets. The dye binds to cellular components such as proteins, nucleic acids, and membranes, allowing researchers to visualize and analyze these structures. The binding is facilitated by the dye’s reactive groups, which form covalent or non-covalent interactions with the target molecules. This interaction enables the dye to exert its effects, such as fluorescence, which is used for imaging and detection purposes.
Comparison with Similar Compounds
Similar Compounds
Procion Golden Yellow H-R: Another dye with similar applications but different chemical properties.
Procion Yellow MX-4R: A related dye used in textile and biological applications.
Uniqueness
Procion Yellow H-E 4R stands out due to its high molecular weight and complex structure, which provides unique staining properties and stability. Its versatility in various applications, from biological research to industrial processes, makes it a valuable tool in scientific and industrial fields.
Properties
Molecular Formula |
C52H30Cl2N18Na8O26S8 |
---|---|
Molecular Weight |
1834.3 g/mol |
IUPAC Name |
octasodium;7-[[2-(carbamoylamino)-4-[[4-[4-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]-3-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C52H38Cl2N18O26S8.8Na/c53-45-63-49(57-23-3-7-33(35(13-23)61-47(55)73)69-71-37-19-31-21(11-43(37)105(93,94)95)9-27(99(75,76)77)17-41(31)103(87,88)89)67-51(65-45)59-25-1-5-29(39(15-25)101(81,82)83)30-6-2-26(16-40(30)102(84,85)86)60-52-66-46(54)64-50(68-52)58-24-4-8-34(36(14-24)62-48(56)74)70-72-38-20-32-22(12-44(38)106(96,97)98)10-28(100(78,79)80)18-42(32)104(90,91)92;;;;;;;;/h1-20H,(H3,55,61,73)(H3,56,62,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H2,57,59,63,65,67)(H2,58,60,64,66,68);;;;;;;;/q;8*+1/p-8 |
InChI Key |
WAPHSRMHUOCGQE-UHFFFAOYSA-F |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-])C6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=C(C=C8)N=NC9=CC1=C(C=C(C=C1C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.